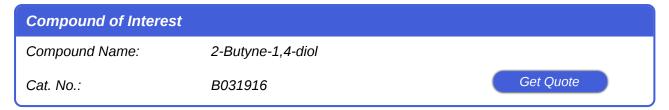


The Industrial Synthesis of 2-Butyne-1,4-diol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core industrial manufacturing process for **2-Butyne-1,4-diol**, a pivotal intermediate in the synthesis of a wide array of valuable chemicals. This document details the prevalent Reppe synthesis, including reaction conditions, catalytic systems, and purification methodologies. Furthermore, it outlines the subsequent hydrogenation processes to produce **1,4-butanediol** and **2-butene-1,4-diol**, crucial building blocks in the pharmaceutical and polymer industries.

Core Production Methodology: The Reppe Process

The cornerstone of commercial **2-Butyne-1,4-diol** production is the Reppe process, developed by Walter Reppe. This highly efficient and mature synthesis involves the direct reaction of acetylene gas with an aqueous solution of formaldehyde in the presence of a specialized catalyst.

The fundamental reaction is the ethynylation of two formaldehyde molecules with one molecule of acetylene:

 $2 CH_2O + HC \equiv CH \rightarrow HOCH_2 - C \equiv C - CH_2OH$

This reaction is typically conducted under pressure and at elevated temperatures.

Catalytic Systems



The industrial synthesis of **2-Butyne-1,4-diol** predominantly utilizes a copper acetylide catalyst. To enhance performance and inhibit the formation of undesirable byproducts, the catalyst is often promoted with other elements. A common catalytic system consists of copper(II) oxide and bismuth(III) oxide on a silica support. The copper(II) oxide is converted to the active copper(I) acetylide by acetylene and formaldehyde. Bismuth oxide serves as a promoter, inhibiting the formation of insoluble polymers known as "cuprenes".

Catalyst Component	Concentration	Support Material
Copper(II) oxide	10-20%	Silica
Bismuth(III) oxide	3-6%	Silica

Table 1: Typical Catalyst Composition for the Reppe Process

Reactor Configurations

The industrial production of **2-Butyne-1,4-diol** is a continuous process designed to maximize yield and minimize residual formaldehyde. Two primary reactor types are employed for this synthesis:

- Fixed-Bed Reactor: The catalyst is shaped into strands (e.g., 3-5 mm diameter, 10 mm length). The aqueous formaldehyde solution and gaseous acetylene are typically fed from the top of the reactor.
- Fluidized-Bed Reactor: The catalyst is in the form of fine particles (e.g., 0.1-2 mm in diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to fluidize.

Both reactor types utilize liquid-circulation systems to manage the exothermic nature of the reaction and maintain optimal temperature control.

Reaction Parameters

The Reppe synthesis is conducted under carefully controlled conditions to ensure high efficiency and product selectivity.



Parameter	Value
Temperature	80-150°C
Acetylene Partial Pressure	1-20 bar
Formaldehyde Concentration	30-50% aqueous solution
рН	5-8

Table 2: Typical Reaction Conditions for the Industrial Reppe Synthesis

Crude Product Composition and Purification

The crude product from the Reppe synthesis is an aqueous solution containing **2-Butyne-1,4-diol** along with several impurities.

Component	Concentration
2-Butyne-1,4-diol	33-55%
Propargyl alcohol	1-2%
Unreacted formaldehyde	0.4-2%
High-boiling byproducts	1-2%

Table 3: Typical Composition of Crude **2-Butyne-1,4-diol** Solution

The primary method for purifying **2-Butyne-1,4-diol** is vacuum distillation. This process separates the desired product from water, unreacted formaldehyde, and other byproducts. Propargyl alcohol can be recovered as an azeotrope with water. An alternative purification method for the solid product is fractional crystallization, which involves a "sweating" operation to achieve high purity without the hazards of high-temperature distillation.

Experimental Protocols

Protocol 1: Generalized Procedure for Continuous Reppe Synthesis



This protocol outlines a generalized procedure for the continuous industrial synthesis of **2-Butyne-1,4-diol**.

- Catalyst Loading: The reactor (either fixed-bed or fluidized-bed) is charged with the supported copper-bismuth catalyst.
- Reactant Feed: An aqueous solution of formaldehyde (30-50%) is continuously fed into the
 reactor. Simultaneously, acetylene gas is introduced at a controlled pressure (1-20 bar). The
 molar ratio of formaldehyde to acetylene is carefully maintained, often not exceeding 2:1.
 The pH of the reaction medium is kept between 5 and 8.
- Reaction: The reactants pass through the catalyst bed where the ethynylation reaction occurs at a controlled temperature (80-150°C). The residence time is optimized to achieve high conversion of formaldehyde.
- Crude Product Collection: The aqueous solution containing 2-Butyne-1,4-diol and impurities
 is continuously withdrawn from the reactor for downstream purification.

Protocol 2: Purification by Vacuum Distillation

- Charging the Still: The crude aqueous product solution is charged into a vacuum distillation apparatus designed for high-boiling, heat-sensitive materials.
- Fraction Collection:
 - The pressure is reduced, and the temperature is gradually increased. Water and low-boiling impurities, such as propargyl alcohol, are collected as the first fraction.
 - The temperature and pressure are then carefully controlled to distill and collect the 2-Butyne-1,4-diol fraction, separating it from high-boiling byproducts that remain in the distillation residue.

Downstream Processing: Hydrogenation to Valuable Intermediates

Approximately 95% of the **2-Butyne-1,4-diol** produced is hydrogenated to synthesize 1,4-butanediol and 2-butene-1,4-diol. These compounds are crucial intermediates in the production



of plastics, synthetic fibers, and pharmaceuticals.

Hydrogenation to 2-Butene-1,4-diol (Partial Hydrogenation)

The selective hydrogenation of the alkyne to an alkene is a critical transformation.

- Catalysts: Palladium-based catalysts, such as palladium on carbon (Pd/C) "poisoned" with lead, are commonly used to achieve high selectivity for the cis-alkene product. Other effective catalysts include those based on platinum and nickel.
- Reaction Conditions: The reaction is typically carried out in a batch or continuous flow reactor under a hydrogen atmosphere. For instance, using a 0.5 wt.% Pt/SiC catalyst, the reaction can be conducted at 100°C and 1 MPa of hydrogen pressure for 10 hours.

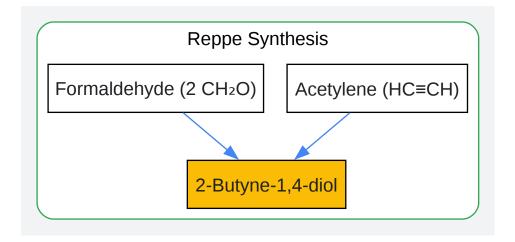
Hydrogenation to 1,4-Butanediol (Complete Hydrogenation)

Complete hydrogenation of the triple bond to a single bond yields 1,4-butanediol.

- Catalysts: Raney nickel or platinum-based catalysts are often employed for this complete reduction. Nickel catalysts with copper and chromium promoters are also used.
- Reaction Conditions: The hydrogenation can be performed in the liquid phase at temperatures ranging from 70-100°C and high pressures of 250-300 bar using a Raney nickel catalyst. Alternatively, a trickle-bed process can be used at 180-200°C and 200 bar with Ni-Cu-Cr catalysts.

Visualizing the Process Chemical Synthesis Pathway



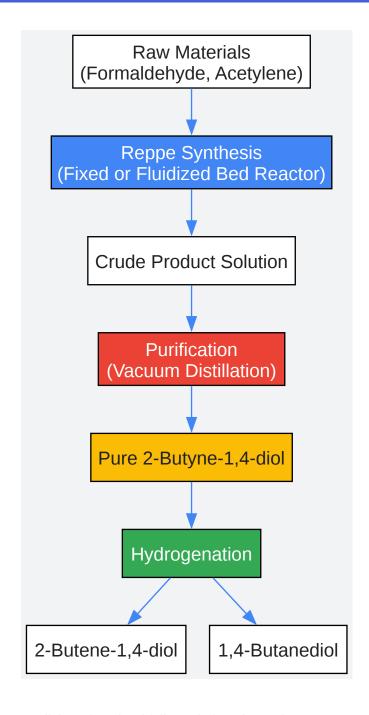


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Caption: The Reppe synthesis of **2-Butyne-1,4-diol** from formaldehyde and acetylene.

Overall Manufacturing Workflow



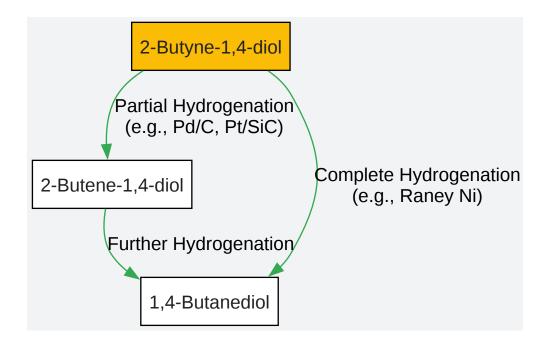


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Caption: Generalized workflow for the commercial production of 2-Butyne-1,4-diol.

Hydrogenation Pathways





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Caption: Hydrogenation pathways from **2-Butyne-1,4-diol**.

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